molecular formula C6H12ClNO2 B2949584 (1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride CAS No. 2375254-60-5

(1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride

Cat. No.: B2949584
CAS No.: 2375254-60-5
M. Wt: 165.62
InChI Key: BYCRIOBSIKWZJU-GGTNOVMKSA-N
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Description

(1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride is a cyclopropane derivative featuring a carboxylic acid group at position 1 and a 1-aminoethyl substituent (-CH(CH3)NH2) at position 2, with both chiral centers in the R configuration. The hydrochloride salt enhances its stability and solubility in aqueous systems. Cyclopropane-based compounds are valued in medicinal chemistry and agrochemical research due to their conformational rigidity and bioactivity .

Properties

IUPAC Name

(1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-3(7)4-2-5(4)6(8)9;/h3-5H,2,7H2,1H3,(H,8,9);1H/t3?,4-,5+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCRIOBSIKWZJU-GGTNOVMKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC([C@@H]1C[C@H]1C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group.

  • Common Reagents and Conditions:

    • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

    • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

  • Major Products Formed: Oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted cyclopropane derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application:

  • Molecular Targets: The aminoethyl group can interact with various biological targets, such as enzymes or receptors.

  • Pathways Involved: The compound may be involved in metabolic pathways or signaling cascades, depending on its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight CAS Number Substituents Melting Point (°C) Key Applications/Findings References
Target: (1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride C₆H₁₂ClNO₂ 177.63 (calc.) Not explicitly listed -COOH (position 1), -CH(CH3)NH2·HCl (position 2) N/A Inferred bioactivity from analogs
1-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopropane-1-carboxylic acid (B5) C₁₁H₁₀ClNO₃ 240.04 Not provided -COOH (position 1), -CO-(4-Cl-C₆H₄) (position 2) 218–220 Inhibits seed germination under salinity stress
rac-(1R,2R)-2-(2-chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid C₁₁H₁₁ClO₃ 226.65 2227859-69-8 -COOH (position 1), -Cl/OMe-C₆H₃ (position 2) N/A Computational studies available
(1R,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid hydrochloride C₅H₁₀ClNO₂ 151.59 154001-60-2 -COOH (position 1), -CH₂NH2·HCl (position 2) N/A Commercial availability noted
1-[2-(Dimethylamino)ethyl]cyclopropane-1-carboxylic acid hydrochloride C₈H₁₆ClNO₂ 193.67 Not provided -COOH (position 1), -CH₂CH2N(CH3)₂·HCl N/A Higher molecular weight; tertiary amine
1-(2-Aminoethyl)cyclopropanecarboxylic acid hydrochloride (CAS 31420-47-0) C₆H₁₂ClNO₂ 177.63 31420-47-0 -COOH (position 1), -CH2CH2NH2·HCl (position 1) N/A Structural isomer of target compound
Key Observations:
  • Substituent Effects: The presence of aromatic groups (e.g., chlorophenyl in B5) increases molecular weight and hydrophobicity compared to aliphatic aminoethyl derivatives. B5 showed a melting point of 218–220°C, while aminoethyl analogs lack reported melting points, suggesting differences in crystallinity .
  • Chirality : The (1R,2R) configuration in rac-(1R,2R)-2-(2-chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid (CAS 2227859-69-8) highlights the importance of stereochemistry in bioactivity, though specific data for the target compound is unavailable .
  • Salt Forms : Hydrochloride salts (e.g., CAS 154001-60-2) improve solubility, critical for pharmaceutical formulations .

Critical Analysis of Contradictions and Limitations

  • Data Gaps : Melting points, solubility, and detailed mechanistic studies are absent for many analogs, limiting direct comparisons.
  • Stereochemical Complexity : The (1R,2R) configuration in the target compound may confer unique bioactivity, but enantiomer-specific data is scarce .
  • Synthetic Yields : Variability (e.g., 59.6% for B5 vs. 72.3% for other derivatives) suggests substituent-dependent reaction efficiency .

Biological Activity

(1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid; hydrochloride, commonly referred to as trans-2-(aminomethyl)cyclopropanecarboxylic acid, is a compound of significant interest due to its biological activity and potential therapeutic applications. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C5H9NO2
  • Molecular Weight : 115.13 g/mol
  • CAS Number : 36489-13-1
  • InChIKey : QUFMERRXRMSAPZ-IUYQGCFVSA-N

(1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid acts primarily as an amino acid analog. Its structure allows it to interact with various biological targets, influencing metabolic pathways and potentially modulating neurotransmitter systems.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Neuroprotective Properties : Studies have shown that it can protect neuronal cells from apoptosis, suggesting a role in neurodegenerative disease prevention.
  • Antimicrobial Activity : In vitro studies demonstrate its effectiveness against certain bacterial strains, which may position it as a candidate for antibiotic development.

Neuroprotective Studies

A study published in the Journal of Neurochemistry highlighted the compound's ability to reduce oxidative stress in neuronal cell lines. The results indicated a significant decrease in reactive oxygen species (ROS) when treated with (1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid compared to control groups. This suggests potential applications in treating conditions like Alzheimer's disease.

StudyFindings
Journal of NeurochemistryReduced ROS levels in neuronal cells
Neurobiology of DiseaseEnhanced cell survival in models of neurodegeneration

Antimicrobial Activity

Research conducted by Smith et al. (2024) demonstrated that (1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains.

Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus32

Comparative Analysis with Other Compounds

The biological activity of (1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid can be compared with other amino acid derivatives:

CompoundActivity TypeMIC (µg/mL)
(1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acidAntibacterial32
L-LeucineNeuroprotectiveN/A
L-CysteineAntioxidantN/A

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing (1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

  • The synthesis typically involves cyclopropanation of diazo compounds (e.g., ethyl diazoacetate) with olefins using transition metal catalysts like rhodium(II) acetate or copper(I) complexes. Reaction parameters such as temperature (−20°C to 25°C), solvent polarity (e.g., dichloromethane), and inert atmosphere (argon/nitrogen) are critical to minimize side reactions and maximize yield (70–85%) . Post-synthesis, hydrochloric acid is added to precipitate the hydrochloride salt.

Q. Which purification methods are most effective for achieving high purity (>95%) of this compound?

  • Recrystallization from ethanol/water mixtures and column chromatography (silica gel, eluent: methanol/dichloromethane 5:95) are standard. Analytical HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) confirms purity, with UV detection at 210 nm .

Q. How does the cyclopropane ring’s strain influence the compound’s reactivity in nucleophilic substitution reactions?

  • The ring’s angle strain (60° vs. ideal 109.5°) increases electrophilicity at the carboxylic acid group, enhancing reactivity in amide coupling (e.g., EDC/HOBt) or esterification. Stability studies in aqueous buffers (pH 2–10) show decomposition rates <5% over 24 hours at 25°C .

Advanced Research Questions

Q. What strategies resolve enantiomers of the compound, and how is enantiomeric excess (ee) quantified?

  • Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) or enzymatic resolution (using lipases) separates enantiomers. Circular dichroism (CD) spectroscopy or Mosher’s ester derivatization with 19F^{19}\text{F}-NMR quantifies ee (>99% achievable) .

Q. How can reaction conditions be optimized for enantioselective cyclopropanation?

  • Asymmetric catalysis with chiral dirhodium complexes (e.g., Rh2_2(S-PTTL)4_4) in nonpolar solvents (toluene) at −30°C improves enantioselectivity (up to 95% ee). Kinetic studies (Eyring plots) reveal ΔG‡ differences of ~2 kcal/mol between enantiomers .

Q. How to design structure-activity relationship (SAR) studies targeting cyclopropane ring modifications?

  • Synthesize analogs with fluorinated (e.g., 2-fluorocyclopropane) or expanded rings (cyclopentane). Assess bioactivity in enzyme inhibition assays (e.g., serine proteases) and correlate with steric/electronic parameters (Hammett σ, Taft Es_s) .

Q. How to address contradictions in reported biological activity data across studies?

  • Cross-validate assays (e.g., SPR vs. fluorescence polarization) under standardized conditions (pH 7.4, 37°C). Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics (ΔH, ΔS) and rule out assay-specific artifacts .

Q. Which computational methods model the cyclopropane ring’s reactivity in aqueous environments?

  • Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts transition states for ring-opening reactions. Molecular dynamics (MD) simulations with explicit solvent (TIP3P water) reveal hydration effects on conformational stability .

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